2-(3-(Trifluoromethyl)phenyl)acetaldehyde
Overview
Description
2-(3-(Trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-(Trifluoromethyl)phenyl)acetaldehyde can be synthesized through several methods. One common route involves the oxidation of 3-(trifluoromethyl)phenethyl alcohol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: 2-(3-(Trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(3-(Trifluoromethyl)phenyl)ethanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-(Trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its derivatives has potential implications for drug discovery and development.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde is primarily related to its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Phenylacetaldehyde: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
2-(2-Bromophenyl)acetaldehyde: Contains a bromine atom instead of a trifluoromethyl group, leading to different chemical behavior.
(3-Chlorophenyl)acetaldehyde: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
2-(3-(Trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in the synthesis of compounds with specific properties and in applications requiring enhanced stability and reactivity.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHOLZIJDWJFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611597 | |
Record name | [3-(Trifluoromethyl)phenyl]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21172-31-6 | |
Record name | [3-(Trifluoromethyl)phenyl]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(trifluoromethyl)phenyl]acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.